Asocainol hydrochloride

Description

Contextualization within Antiarrhythmic Drug Research

In the landscape of antiarrhythmic drug research, agents are often categorized based on their primary mechanism of action, famously known as the Vaughan Williams classification. Asocainol (B1665291) has been noted for exhibiting characteristics of both Class I and Class IV antiarrhythmic drugs. nih.gov Class I drugs primarily block sodium channels, while Class IV drugs block calcium channels.

Research on isolated guinea pig papillary muscles demonstrated that asocainol and its optical isomers produce a concentration-dependent negative inotropic effect by inhibiting the slow Ca2+ influx. nih.gov However, this action is consistently accompanied by significant alterations in sodium-dependent action potentials, indicating an interference with the fast inward Na+ current. nih.gov This mixed antagonistic effect on both sodium and calcium channels suggests that asocainol combines the properties of both Class I and Class IV agents. nih.gov

Further studies on mongrel dogs indicated that asocainol predominantly shows Class Ia antiarrhythmic properties. nih.gov In these experiments, the drug caused a conduction delay in the His-Purkinje system and prolonged the QRS duration at higher doses. nih.gov While it significantly increased the atrial fibrillation threshold, its effect on the ventricular fibrillation threshold was not significant, and calcium antagonistic actions were not observed in this particular in vivo model. nih.gov The use of Class I antiarrhythmic drugs, like asocainol, has been shown to be effective in the early stages of atrial fibrillation. mdpi.com

Historical Trajectory of Asocainol Hydrochloride Research

The exploration of this compound has a history rooted in the broader advancements of medicinal chemistry and drug discovery.

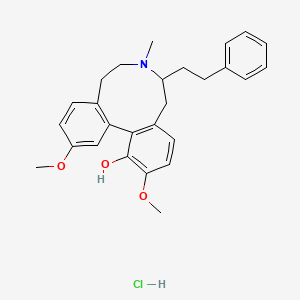

The initial research into this compound placed it within the context of developing new cardiovascular drugs. The compound, chemically identified as (±)-6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-phenethyl-5H-dibenz[d,f]azonin-1-ol, was synthesized and evaluated for its electrophysiological effects. nih.gov Early studies in the 1980s focused on elucidating its fundamental mechanism of action on myocardial tissue. nih.gov These investigations were part of a broader effort in the pharmaceutical industry to discover novel compounds with therapeutic potential. The development of such compounds often involves extensive screening and preclinical evaluation.

The scientific understanding of this compound has been shaped by the evolution of research methodologies in pharmacology and medicinal chemistry. Initial studies heavily relied on classical electrophysiological techniques using isolated animal tissues, such as guinea pig papillary muscles. nih.gov These methods allowed for the direct measurement of action potentials and contractile force, providing foundational insights into the drug's effects on ion channels. nih.gov

Subsequent research employed more complex in vivo models, such as studies in mongrel dogs, to assess the systemic electrophysiological and hemodynamic effects of the compound. nih.gov The progression of research also saw the application of more sophisticated chemical and analytical techniques. The enantioselectivity of asocainol has been a subject of study, investigating the differential actions of its stereoisomers. researchgate.net This reflects a broader trend in pharmaceutical research to understand the stereochemistry of drug action. The synthesis of racemic asocainol and its pharmacologically compatible forms has also been a focus of chemical process research. google.com

The table below summarizes the key research findings from different experimental models:

| Experimental Model | Key Findings | Inferred Classification | Reference |

| Isolated guinea pig papillary muscles | Inhibits slow Ca2+ influx and interferes with fast inward Na+ current. | Mixed Class I and Class IV | nih.gov |

| Mongrel dogs (in vivo) | Predominantly exhibits Class Ia properties; conduction delay in His-Purkinje system. | Predominantly Class Ia | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

91574-89-9 |

|---|---|

Molecular Formula |

C27H32ClNO3 |

Molecular Weight |

454 g/mol |

IUPAC Name |

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride |

InChI |

InChI=1S/C27H31NO3.ClH/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19;/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3;1H |

InChI Key |

JTGDTQLVMHZOHX-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |

Canonical SMILES |

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl |

Appearance |

Solid powder |

Other CAS No. |

91574-89-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Asocainol HCl, Asocainol hydrochloride, Go 4704A |

Origin of Product |

United States |

Molecular Mechanism of Action Studies

Ion Channel Modulation and Electrophysiological Effects

Asocainol (B1665291) hydrochloride exerts its primary effects by modulating the function of several key cardiac ion channels. This modulation results in changes to the electrophysiological properties of heart muscle cells, underpinning its antiarrhythmic activity. It is recognized as a mixed ion channel antagonist, influencing sodium, calcium, and magnesium-dependent processes. bvsalud.org

Sodium Channel Interactions and Blockade Dynamics

Asocainol is classified as a Class I antiarrhythmic agent, indicating that its principal mechanism involves the blockade of voltage-gated sodium channels. nih.gov This interaction interferes with the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. bvsalud.orgzlibrary.to By blocking these channels, asocainol slows the rate of depolarization, which manifests as a prolongation of the PR interval and, at higher concentrations, a widening of the QRS complex on an electrocardiogram. nih.gov This action decreases myocardial excitability and conduction velocity. frontiersin.orgresearchgate.net The compound's interaction with sodium channels is a key feature of its ability to suppress arrhythmias. bvsalud.org

Calcium Channel Modulation and Associated Effects

In addition to its effects on sodium channels, asocainol demonstrates an inhibitory influence on slow calcium (Ca2+) influx. bvsalud.orgzlibrary.to This calcium antagonistic effect contributes to a negative inotropic action, meaning it can reduce the force of myocardial contraction. bvsalud.org Studies on isolated guinea pig papillary muscles showed that asocainol and its optical isomers produce a concentration-dependent depression of contractility by inhibiting the slow Ca2+ inward current. bvsalud.org This dual action on both sodium and calcium channels places asocainol in an intermediate position between purely sodium channel-blocking local anesthetics and specific calcium antagonists like verapamil (B1683045). bvsalud.org However, it is noteworthy that in one study using an intact dog heart model, distinct calcium antagonistic actions could not be conclusively established, suggesting that the expression of this effect may depend on the specific experimental model. nih.gov

Magnesium Ion Antagonism

Research has also identified that asocainol can act as a magnesium (Mg2+) ion antagonist. Specifically, it has been shown to suppress membrane activity that is induced by magnesium ions. bvsalud.org This adds another layer to its complex ion channel modulating profile, suggesting it can interfere with multiple ion-dependent processes in the myocardium.

Table 1: Summary of Asocainol's Electrophysiological and Ion Channel Effects

| Parameter | Effect | Affected Ion Current/Channel | Reference |

|---|---|---|---|

| PR Interval | Significant increase | INa (Sodium Current) | nih.gov |

| QRS Duration | Prolonged at high doses | INa (Sodium Current) | nih.gov |

| Atrial/Ventricular Effective Refractory Periods | Slightly increased | INa (Sodium Current) | nih.gov |

| Atrial Fibrillation Threshold | Significantly increased | INa (Sodium Current) | nih.gov |

| Myocardial Contractility | Negative inotropic action | ICa (Slow Calcium Influx) | bvsalud.org |

| Mg2+-induced Membrane Activity | Suppressed | Magnesium-dependent processes | bvsalud.org |

Receptor-Ligand Interactions and Binding Kinetics

The therapeutic action of asocainol is predicated on its binding to specific sites within ion channels. This binding is a dynamic process governed by association and dissociation rates (kinetics). While the functional outcomes of this binding, such as channel blockade, are well-documented, specific quantitative studies detailing the binding kinetics (e.g., k-on and k-off rates) of asocainol with its receptor sites are not extensively detailed in publicly available literature.

The interaction is known to be stereoselective, as studies have investigated the enantioselectivity of asocainol, indicating that the different optical isomers can have varying potencies. This suggests a specific three-dimensional interaction between the drug molecule and its binding site on the channel protein. The "guarded receptor" hypothesis, which posits that the potency of channel-blocking drugs is influenced by the conformational state (resting, open, or inactivated) of the channel, is relevant to asocainol's mechanism. However, precise kinetic constants that define the speed and stability of the asocainol-receptor complex remain a subject for further detailed investigation.

Membrane Interactions and Biophysical Effects

Beyond direct interaction with channel proteins, it has been proposed that some antiarrhythmic drugs may exert their effects through nonspecific interactions with the lipids of the cell membrane, thereby indirectly modulating the function of embedded proteins like ion channels. nih.gov

Phospholipid Bilayer Perturbations and Fluidization

X-ray diffraction studies have provided direct evidence of asocainol's interaction with model phospholipid bilayers. nih.gov Research has shown that asocainol's effect is highly dependent on the type of phospholipid headgroup. The compound was found to interact with and perturb multibilayers of dimyristoylphosphatidylcholine (B1235183) (DMPC), a lipid commonly found in the outer monolayer of human erythrocyte membranes. nih.gov This interaction resulted in a fluidization of the DMPC bilayer, indicating a disruption of the ordered lipid packing. nih.gov

Table 2: Interaction of Asocainol with Phospholipid Bilayers

| Phospholipid Model | Interaction/Effect | Outcome | Reference |

|---|---|---|---|

| Dimyristoylphosphatidylcholine (DMPC) | Intercalation and Perturbation | Fluidization of the bilayer | nih.gov |

| Dimyristoylphosphatidylethanolamine (B1222843) (DMPE) | No significant interaction | No fluidization observed | nih.gov |

X-ray Diffraction Studies of Membrane-Compound Interactions

To elucidate the molecular interactions between Asocainol and cell membranes, X-ray diffraction studies have been conducted on model phospholipid bilayers. These studies have provided significant insights into how the compound partitions into and perturbs the structure of the lipid membrane.

One key study investigated the interaction of Asocainol with multibilayers of dimyristoylphosphatidylcholine (DMPC) and dimyristoylphosphatidylethanolamine (DMPE). researchgate.net These phospholipids (B1166683) are representative of the outer and inner monolayers of human erythrocyte membranes, respectively. The experiments were performed in both hydrophobic and hydrophilic environments below the main transition temperatures of the phospholipids.

Table 1: Interaction of Asocainol with Phospholipid Bilayers

| Phospholipid | Interaction with Asocainol | Observed Effect (via X-ray Diffraction) |

| Dimyristoylphosphatidylcholine (DMPC) | Yes | Fluidization of the bilayer |

| Dimyristoylphosphatidylethanolamine (DMPE) | No | No significant structural perturbation |

Data sourced from Suwalsky et al., 1993. researchgate.net

Stereochemical Influences on Molecular Action

Asocainol is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. It is typically administered as a racemic mixture, containing equal amounts of both enantiomers. nih.gov The study of how these individual enantiomers interact differently with biological systems is crucial for a complete understanding of the drug's pharmacology.

Enantiomeric Selectivity and Potency Differentials

Research into the stereoselective binding of Asocainol enantiomers has provided evidence for differential interactions at the molecular level. A study investigating the binding of various drug enantiomers to human alpha 1-acid glycoprotein (B1211001) (orosomucoid), a major plasma protein responsible for binding basic drugs, revealed stereoselectivity for Asocainol. nih.gov

The selectivity was determined by the ratio of the concentrations of the enantiomers required to displace a certain percentage of a radiolabeled marker. For Asocainol, the (-)/(+) enantiomer ratio showed a selectivity factor of 1.7 when competing against [3H]propranolol and a more pronounced selectivity factor of 3.0 when competing against [14C]nicardipine. nih.gov This indicates that the (-)-enantiomer has a higher affinity for the binding site on alpha 1-acid glycoprotein marked by nicardipine (B1678738) compared to the (+)-enantiomer. While this study focuses on plasma protein binding rather than the therapeutic target, it demonstrates that the chirality of Asocainol leads to measurable differences in molecular interactions.

Chirality in Receptor Binding and Functional Outcomes

The differential binding of Asocainol enantiomers to plasma proteins suggests that stereoselectivity is also likely to play a role at the site of action, the myocardial cell membrane. The concept of chiral recognition posits that the three-dimensional structure of a receptor or binding site will interact differently with the distinct spatial arrangements of enantiomers.

In the context of Asocainol's interaction with the phospholipid bilayer, the chirality of the molecule could influence its insertion depth, orientation, and the specific nature of its perturbation of the membrane. This, in turn, could lead to enantiomer-specific effects on the function of nearby ion channels. For instance, one enantiomer might be more effective at inducing the necessary membrane fluidization to modulate sodium channel activity.

While the precise functional outcomes of the individual Asocainol enantiomers have not been extensively detailed in the readily available literature, the observed stereoselectivity in binding to alpha 1-acid glycoprotein provides a strong indication that their pharmacological and toxicological profiles are likely to differ. nih.gov Further research is warranted to fully characterize the enantiomeric selectivity of Asocainol at its therapeutic target and to elucidate the functional consequences of these differences.

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis Pathways of Asocainol (B1665291) Hydrochloride

The synthesis of Asocainol hydrochloride has been approached through various methodologies, primarily focusing on the construction of its unique nine-membered heterocyclic ring system.

Established Synthetic Routes

The primary established synthetic route for Asocainol originates from the natural opium alkaloid, thebaine. A patent discloses that the synthesis of the racemic body of this compound can be achieved from thebaine, yielding the final product after crystallization from a lower alcohol like isopropanol. google.com Specifically, the process can result in a 21% yield of the hydrochloride salt when starting from natural thebaine. google.com

Another key method, referenced in the work of Linders et al., points to a preparation developed by Herrmann & Satzinger in 1985. researchgate.net This approach also utilizes a derivative of thebaine as the starting material for the synthesis of Asocainol. researchgate.net The general strategy involves the rearrangement of thebaine derivatives to form the dibenz[d,f]azonine skeleton.

Table 1: Established Synthetic Route for this compound

| Starting Material | Key Transformation | Reported Yield | Reference |

| Thebaine | Rearrangement and subsequent modifications | 21% (for hydrochloride salt) | google.com |

| Thebaine derivative | Preparation of Asocainol | Not specified | researchgate.net |

Exploration of Alternative Synthetic Strategies

The synthesis of the dibenz[d,f]azonine core, central to Asocainol, has been the subject of various alternative synthetic explorations, which could potentially be adapted for the synthesis of this compound. These strategies offer different approaches to constructing the nine-membered ring.

One innovative approach involves the use of ultrasound irradiation to promote the synthesis of dibenzo[b,f] google.comresearchgate.netoxazepine derivatives, a structurally related heterocyclic system. ajgreenchem.com This catalyst-free, one-pot method is noted for its mild conditions and operational simplicity, suggesting a potential green chemistry route for related structures. ajgreenchem.com

Other strategies for the synthesis of dibenzo[b,f]heteropines, including the dibenz[d,f]azonine ring system, have been reviewed and include:

Ring expansion reactions: This can involve the expansion of more readily available smaller ring systems like acridane and xanthene derivatives. beilstein-journals.org

Intramolecular coupling reactions: Methods such as Ullmann-type coupling and Buchwald-Hartwig amination can be employed to form the biaryl bond and close the nine-membered ring. beilstein-journals.org

These alternative strategies provide a diverse toolbox for organic chemists to access the core structure of Asocainol and its derivatives, potentially offering advantages in terms of yield, scalability, and access to a wider range of analogs.

Table 2: Alternative Synthetic Strategies for the Dibenz[d,f]azonine Core

| Synthetic Strategy | Description | Potential Advantages | Reference |

| Ultrasound-promoted synthesis | Use of ultrasonic irradiation to drive the reaction. | Catalyst-free, mild conditions, operational simplicity. | ajgreenchem.com |

| Ring Expansion | Expansion of smaller heterocyclic rings to form the nine-membered ring. | Utilizes more accessible starting materials. | beilstein-journals.org |

| Intramolecular Coupling | Formation of the biaryl linkage and ring closure via reactions like Ullmann or Buchwald-Hartwig. | Convergent synthesis, potential for diverse substitution patterns. | beilstein-journals.org |

Isotopic Labeling and Derivative Synthesis for Research Applications

To gain deeper insights into the biological activity and metabolic fate of Asocainol, the synthesis of isotopically labeled compounds and structural analogs is indispensable.

Deuterium (B1214612) Labeling for Mechanistic Studies

Deuterium labeling is a powerful technique used in medicinal chemistry to study reaction mechanisms, metabolic pathways, and pharmacokinetic properties of drugs. princeton.educlockss.orgcdnisotopes.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, which can significantly alter the rate of metabolic processes, often leading to improved pharmacokinetic profiles. princeton.edu

While specific studies on the deuterium labeling of this compound for mechanistic elucidation are not widely published, the general principles are well-established. Deuterium can be incorporated into the molecule at specific positions to trace its metabolic fate and to understand which parts of the molecule are susceptible to enzymatic degradation. researchgate.netnih.gov For instance, labeling at positions prone to oxidation can help to identify the primary sites of metabolism. Methods for deuterium labeling are diverse and include the use of deuterated reagents, such as deuterium gas (D2) or deuterium oxide (D2O), in the presence of a catalyst. clockss.org

Synthesis of Analogs for Structure-Activity Relationship Investigations

The relationship between the chemical structure of a molecule and its biological activity (SAR) is a fundamental concept in drug discovery. wikipedia.org By synthesizing and evaluating a series of structural analogs of a lead compound, medicinal chemists can identify the key structural features responsible for its therapeutic effects and can optimize its properties. nih.govrsc.org

For Asocainol, the synthesis of analogs would involve modifications to different parts of the molecule, such as:

Substituents on the aromatic rings: Altering the methoxy (B1213986) groups could influence binding affinity and selectivity.

The N-methyl group: Modification of this group could impact the compound's interaction with its biological target and its metabolic stability.

The synthesis of such analogs can be achieved by adapting the established and alternative synthetic routes for the dibenz[d,f]azonine core. beilstein-journals.orgresearchgate.net The biological evaluation of these analogs would provide crucial information for understanding the SAR of Asocainol and for the design of new antiarrhythmic agents with improved efficacy and safety profiles. While specific SAR studies on a broad range of Asocainol analogs are not extensively documented in publicly available literature, the principles of analog synthesis and SAR are central to the further development of this class of compounds. bvsalud.org

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that is necessary for its biological activity. nih.govnih.gov The process of pharmacophore elucidation is a cornerstone of drug design, guiding the development of new chemical entities with improved potency and selectivity. nih.gov For Asocainol (B1665291) hydrochloride, there is a notable absence of published studies that define its specific pharmacophoric features. The identification of key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions responsible for its binding to cardiac ion channels has not been publicly detailed. nih.gov

Impact of Structural Modifications on Biological Activity

The systematic modification of a lead compound's structure is a fundamental strategy in medicinal chemistry to probe its SAR. wikipedia.org This involves analyzing the effects of different substituents and the compound's conformational flexibility on its biological activity.

Analysis of Substituent Effects

While it is known that Asocainol possesses a dibenz[d,f]azonine core structure, there is a lack of specific research detailing how modifications to this scaffold or its substituent groups impact its antiarrhythmic potency. For instance, studies on other antiarrhythmic agents, such as aporphine (B1220529) derivatives, have shown that the nature and position of substituents, like methoxy (B1213986) or bromo groups, can significantly alter their efficacy and toxicity. mdpi.com Similar systematic studies on Asocainol derivatives, which would involve synthesizing and testing a series of analogs with varied substituents on the aromatic rings or the nitrogen atom, have not been reported in the available literature. Such studies would be invaluable in identifying which parts of the molecule are critical for its channel-blocking activity and which can be modified to optimize its pharmacological profile.

Conformational Analysis and Bioactivity

The conformation of a molecule, its specific three-dimensional shape, is critical for its interaction with a biological target. plos.org The fact that the optical isomers of Asocainol exhibit antiarrhythmic activity strongly suggests that the stereochemistry of the molecule is a key determinant of its function. nih.gov However, detailed conformational analysis to identify the specific spatial arrangement, or "bioactive conformation," that is responsible for the optimal interaction with Na+ and Ca2+ channels is not publicly available. Understanding the preferred conformation for receptor binding would be a significant step in designing more potent and selective analogs. plos.org

Computational Approaches in SAR/QSAR Modeling

In modern drug discovery, computational methods such as molecular docking and molecular dynamics simulations are instrumental in understanding drug-receptor interactions at an atomic level and in developing predictive QSAR models. dergipark.org.trnih.gov

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For Asocainol hydrochloride, there is a lack of specific molecular docking studies that model its interaction with the binding sites of cardiac sodium and calcium channels. While models for these channels exist and have been used to study other blockers, the specific amino acid residues within the channel pores that interact with Asocainol, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), have not been elucidated through docking simulations. nih.govnih.gov Such studies would provide a structural basis for its dual-channel inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and the stability of its interactions with a receptor. nih.govplos.org There are no published MD simulation studies specifically for this compound. Performing MD simulations of Asocainol bound to Na+ and Ca2+ channel models would be crucial to assess the stability of the docked poses, understand the dynamic nature of the binding, and analyze the conformational changes that both the ligand and the receptor undergo upon binding. nih.govplos.org

Predictive Modeling for Novel Analog Design

The design of novel analogs of existing therapeutic agents, such as the local anesthetic this compound, is increasingly guided by sophisticated computational techniques. Predictive modeling, encompassing Quantitative Structure-Activity Relationship (QSAR) and structure-based design, serves as a cornerstone for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. While specific predictive modeling studies exclusively focused on Asocainol are not extensively detailed in public literature, the principles are well-established through research on its structural class—procaine-like local anesthetics. mdpi.comnih.gov These methods leverage computational power to forecast the biological activity of hypothetical molecules before their synthesis, saving significant time and resources. springermedizin.de

The general chemical structure of local anesthetics like Asocainol consists of three main parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. nih.gov Predictive modeling aims to understand how modifications to each of these parts influence the molecule's interaction with its biological target, primarily voltage-gated sodium channels (Nav). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to create a mathematical relationship between the chemical structure of a compound and its biological activity. springermedizin.de For local anesthetics, QSAR studies have successfully correlated physicochemical properties with anesthetic potency. Key molecular descriptors often found to be influential include:

Lipophilicity (log P): The partition coefficient is crucial as the anesthetic must penetrate the lipid-rich nerve sheath and membrane. Potency is often directly related to lipid solubility. mdpi.com

Polarizability and Polarity: These properties influence the drug's interaction with the receptor site and its environment. Studies on related compounds have shown that polarizability, polarity, and molecular shape have a positive influence on local anesthetic activity. nih.govresearchgate.net

Molecular Shape and Size: The steric properties of the molecule must be complementary to the binding site on the sodium channel.

Electronic Properties: The distribution of charge, represented by descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be critical for binding interactions. researchgate.net

A typical QSAR study involves calculating these descriptors for a series of known Asocainol analogs and correlating them with experimentally determined anesthetic activity. The resulting equation can then be used to predict the activity of new, unsynthesized analogs, allowing researchers to prioritize the most promising candidates. researchgate.net

Structure-Based and Pharmacophore Modeling

Advancements in structural biology have provided high-resolution structures of anesthetic targets like Nav channels, enabling structure-based drug design (SBDD). mdpi.com Using molecular docking simulations, hypothetical Asocainol analogs can be virtually fitted into the binding site of a Nav channel model. springermedizin.de This process helps predict binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity. A major goal in modern local anesthetic design is to create analogs with high selectivity for pain-specific Nav channel subtypes (e.g., Nav1.7) over those critical for cardiac function (e.g., Nav1.5), a task for which SBDD is ideally suited. mdpi.com

Pharmacophore modeling complements this by identifying the essential three-dimensional arrangement of functional groups required for biological activity. springermedizin.denih.gov A pharmacophore model for Asocainol-like compounds would define the optimal spatial relationships between the aromatic ring, the ester group, and the tertiary amine. This model then acts as a 3D query to search databases for novel chemical scaffolds or to guide the modification of the Asocainol structure to better fit the pharmacophoric features. nih.gov

Illustrative Predictive Model for Asocainol Analogs

The following data table illustrates the type of output a predictive modeling workflow might generate for a series of hypothetical Asocainol analogs. The goal is to optimize potency while improving selectivity for a specific pain-related sodium channel subtype.

| Analog ID | R-Group Modification (on Aromatic Ring) | Lipophilicity (Calculated LogP) | Predicted Potency (Relative Activity) | Predicted Selectivity (Nav1.7 / Nav1.5 Binding) |

| ASO-001 | -H (Asocainol) | 2.60 | 1.0 | 1.2 |

| ASO-002 | -Cl | 3.15 | 2.5 | 3.0 |

| ASO-003 | -CH3 | 3.01 | 1.8 | 1.5 |

| ASO-004 | -OCH3 | 2.55 | 1.1 | 2.1 |

| ASO-005 | -CF3 | 3.45 | 3.2 | 4.5 |

Note: This table is for illustrative purposes only and does not represent real experimental data. It demonstrates how predictive models use calculated descriptors (LogP) to forecast biological outcomes (Potency and Selectivity) to guide the design of novel analogs.

By integrating these predictive models, researchers can design novel Asocainol analogs with a higher probability of success. For instance, the illustrative table suggests that adding an electron-withdrawing, lipophilic trifluoromethyl group (CF3) might significantly enhance both potency and selectivity. Such in silico screening allows for a more focused and efficient synthetic effort, ultimately accelerating the discovery of next-generation local anesthetics. springermedizin.demdpi.com

Preclinical Pharmacological Investigations Non Human Systems

In Vitro Electrophysiological Characterization

In vitro studies are crucial for understanding the direct cellular and tissue-level effects of a drug, independent of systemic physiological influences.

Research on isolated guinea pig papillary muscles has shown that Asocainol (B1665291) hydrochloride and its optical isomers produce a concentration-dependent negative inotropic effect. nih.gov This reduction in the force of muscular contraction is attributed to the inhibition of the slow Ca2+ influx. nih.gov However, this effect is consistently observed alongside significant changes in the normal sodium (Na+)-dependent action potentials. nih.gov Specifically, the presence of Asocainol leads to a decrease in the overshoot and duration of the action potential, as well as a reduction in the Na+-dependent upstroke velocity. nih.gov These findings suggest that Asocainol hydrochloride interferes with the fast inward Na+ current in addition to its inhibitory action on Ca2+ influx. nih.govmedkoo.com

In studies using partially depolarized ventricular muscle from guinea pigs, this compound was found to decrease the contractile force that is dependent on calcium (Ca2+). nih.gov This was accompanied by a reduction in the upstroke velocity, overshoot, and duration of Ca2+-mediated action potentials. nih.gov Furthermore, the compound was shown to suppress membrane activity induced by magnesium (Mg2+) and abolish ventricular autorhythmicity induced by barium (Ba2+), which serves as a model for ectopic pacemakers dependent on the slow channel. nih.gov

A method for inducing arrhythmias using an alternating current (AC) has been applied to isolated left atria and right ventricular papillary muscles of guinea pigs to characterize antiarrhythmic drugs. nih.gov While specific data for this compound using this model is not detailed in the provided search results, this method is noted as a way to evaluate the effects of fast sodium channel inhibitors. nih.gov

While direct patch-clamp studies on ventricular myocytes specifically for this compound are not detailed in the provided results, the data from isolated tissue preparations strongly implies direct effects on ion channels within these cells. nih.gov The patch-clamp technique is a gold-standard method in electrophysiology for measuring membrane currents and action potentials in single cells. nih.gov Automated patch-clamp (APC) systems have been developed to increase the throughput of these studies, making them more suitable for drug screening on native cardiomyocytes. goettingen-research-online.de

The observed reductions in action potential upstroke velocity, overshoot, and duration in papillary muscles are indicative of interactions with voltage-gated sodium and calcium channels at the cellular level. nih.gov The compound's ability to suppress Ba2+-induced autorhythmicity further points to its influence on slow-channel-dependent electrical activity in individual ventricular cells. nih.gov

The action potential is a rapid change in voltage across a cell membrane, crucial for communication between excitable cells like neurons and muscle cells. wikipedia.org Key parameters of the cardiac action potential include the resting potential, threshold potential, upstroke velocity (Phase 0), overshoot, plateau (Phase 2), and duration. wikipedia.org

This compound has been shown to significantly alter several of these parameters in isolated guinea pig papillary muscles. nih.gov Its primary effects include a decrease in the Na+-dependent upstroke velocity, a reduction in the action potential overshoot, and a decline in the action potential duration. nih.gov These effects are indicative of a Class I antiarrhythmic action, which involves the blockade of fast sodium channels, and a Class IV action, related to the inhibition of slow calcium channels. nih.govbioline.org.br This dual action suggests that this compound has a mixed electrophysiological profile. nih.gov

Table 1: Effects of this compound on Action Potential Parameters in Isolated Guinea Pig Papillary Muscles

| Parameter | Effect | Implied Mechanism |

| Upstroke Velocity (Vmax) | Decrease | Inhibition of fast inward Na+ current |

| Overshoot | Decline | Inhibition of fast inward Na+ current |

| Duration | Decline | Alteration of Na+ and Ca2+ currents |

| Ca2+-dependent Contractile Force | Lowered | Inhibition of slow Ca2+ influx |

In Vivo Pharmacological Models (Non-Human Animal Studies)

In vivo studies in animal models are essential to understand how a drug behaves in a whole, living organism, including its effects on complex physiological systems like the cardiovascular system.

In experiments conducted on mongrel dogs, this compound demonstrated its antiarrhythmic properties in a non-ischemic heart model. nih.gov The compound was shown to significantly increase the atrial fibrillation threshold, indicating a reduced susceptibility to this type of arrhythmia. nih.gov However, it did not alter the ventricular fibrillation threshold. nih.gov

In studies on mongrel dogs, this compound was found to have minimal effects on hemodynamics at lower doses. nih.gov Following a dose of 5 mg/kg, a significant increase in the PR interval was observed, which was attributed to a conduction delay in the His-Purkinje system. nih.gov At a higher dose of 10 mg/kg, the QRS duration was also prolonged. nih.gov Notably, except for a slight increase in heart rate after the 10 mg/kg dose, other hemodynamic parameters were not significantly changed. nih.gov The atrial and ventricular effective refractory periods were only slightly increased. nih.gov

Table 2: Hemodynamic and Electrophysiological Effects of this compound in Mongrel Dogs

| Parameter | Effect at 5 mg/kg | Effect at 10 mg/kg |

| PR Interval | Significantly increased | - |

| QRS Duration | - | Prolonged |

| Atrial Fibrillation Threshold | Significantly increased | Significantly increased |

| Ventricular Fibrillation Threshold | Not altered | Not altered |

| Heart Rate | Not significantly changed | Slight increase |

| Other Hemodynamics | Not changed | Not changed |

Dose-Response Characterization in Preclinical Species

The dose-response relationship of this compound has been investigated in non-human systems to elucidate its electrophysiological and antiarrhythmic properties. In preclinical studies involving mongrel dogs, the administration of asocainol demonstrated clear dose-dependent effects on cardiac conduction. nih.gov

A dose of 5 mg/kg resulted in a significant increase in the PR interval, which is indicative of a delay in the His-Purkinje conduction system. nih.gov When the dose was increased to 10 mg/kg, a prolongation of the QRS duration was also observed. nih.gov These findings suggest that higher concentrations of asocainol lead to more pronounced effects on ventricular depolarization. Furthermore, a dose of 10 mg/kg was associated with a slight increase in heart rate, while hemodynamics otherwise remained unchanged. nih.gov

In isolated guinea pig papillary muscles, asocainol and its optical isomers exhibited a concentration-dependent negative inotropic action. nih.gov This effect on myocardial contractility is attributed to the inhibition of the slow Ca2+ influx. nih.govmedkoo.com The depression of contractility was consistently accompanied by significant alterations in normal sodium-carried action potentials, including a decrease in overshoot, duration, and the maximum rate of depolarization (Vmax). nih.gov This indicates a dual action on both calcium and sodium channels.

The following table summarizes the dose-dependent electrophysiological effects of asocainol in preclinical models:

Interactive Data Table: Dose-Response of Asocainol in Preclinical Models| Dose/Concentration | Preclinical Model | Observed Electrophysiological Effect | Reference |

|---|---|---|---|

| 5 mg/kg | Mongrel Dog (in vivo) | Significant increase in PR interval (His-Purkinje conduction delay) | nih.gov |

| 10 mg/kg | Mongrel Dog (in vivo) | Prolongation of QRS duration, slight increase in heart rate | nih.gov |

| Concentration-dependent | Guinea Pig Papillary Muscle (in vitro) | Negative inotropic action, decreased action potential overshoot and duration, reduced Vmax | nih.gov |

Comparative Pharmacology of this compound with Other Antiarrhythmics

The pharmacological profile of this compound has been compared to other antiarrhythmic agents, particularly those within Class I and those with mixed-mechanism actions, to better understand its place in therapy.

Class I Antiarrhythmic Comparisons

This compound predominantly exhibits properties consistent with Class I antiarrhythmic agents, which are characterized by their ability to block fast sodium channels responsible for the rapid depolarization phase (phase 0) of cardiac action potentials in non-nodal tissues. cvpharmacology.com The observed effects of asocainol, such as the prolongation of the PR interval and QRS duration at higher doses, are hallmarks of Class I action. nih.gov Specifically, its effects align most closely with Class Ia antiarrhythmics, although it also demonstrates characteristics of other subclasses. nih.gov

The primary mechanism of Class I antiarrhythmics is the reduction of conduction velocity in atrial and ventricular muscle, as well as in the Purkinje conducting system. cvpharmacology.com Asocainol achieves this by interfering with the fast inward sodium current. nih.govmedkoo.com However, unlike some purely Class I agents, the electrophysiological effects of asocainol are concentration-dependent and also involve other ion channels.

Mixed-Mechanism Agent Comparisons

This compound is considered a mixed-mechanism antiarrhythmic agent due to its combined effects on multiple ion channels. nih.gov It demonstrates both sodium- and calcium-antagonistic properties in ventricular myocardium. nih.gov This dual inhibitory action on both transmembrane sodium and calcium conductivity places asocainol in an intermediate position between specific calcium antagonists (Class IV antiarrhythmics) like verapamil (B1683045) and predominantly sodium-antagonistic drugs (Class I antiarrhythmics). nih.gov

In isolated guinea pig papillary muscles, asocainol's inhibitory influence on the slow Ca2+ influx leads to a negative inotropic effect, a characteristic shared with calcium channel blockers. nih.gov However, this is always accompanied by significant alterations in sodium-dependent action potentials, a defining feature of Class I agents. nih.gov Furthermore, studies have shown that asocainol can suppress Mg2+-induced membrane activity and abolish Ba2+-induced ventricular autorhythmicity, which is a model for ectopic pacemakers dependent on slow-channel activity. nih.gov This multifaceted pharmacological profile, combining the effects of both Class I and Class IV antiarrhythmics, suggests a broad spectrum of antiarrhythmic potential. nih.gov Amiodarone and sotalol (B1662669) are other examples of antiarrhythmic drugs with mixed-mechanism properties. nih.gov

The following table provides a comparative overview of asocainol and other antiarrhythmic classes:

Interactive Data Table: Comparative Pharmacology of Asocainol| Drug/Class | Primary Mechanism(s) | Key Electrophysiological Effects | Reference |

|---|---|---|---|

| This compound | Na+ channel blockade, Ca2+ channel blockade | Prolongs PR and QRS intervals, decreases contractility, suppresses ectopic pacemaker activity | nih.govnih.gov |

| Class I (e.g., Lidocaine, Flecainide) | Na+ channel blockade | Decreases conduction velocity, prolongs QRS duration | cvpharmacology.compharmacologyeducation.org |

| Class IV (e.g., Verapamil) | Ca2+ channel blockade | Slows sinus and AV nodal conduction, decreases contractility | nih.gov |

| Mixed-Mechanism (e.g., Amiodarone) | Multiple ion channel blockade (Na+, K+, Ca2+) and anti-adrenergic effects | Broad spectrum of effects including prolonged repolarization and slowed conduction | nih.gov |

Advanced Analytical Methodologies in Asocainol Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy is fundamental in determining the molecular structure of a compound and investigating its interactions with biological systems.

X-ray Diffraction Studies on Membrane Interactions

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. In pharmaceutical research, it provides critical insights into the solid-state properties of a drug substance. Furthermore, specialized techniques like Lamellar X-ray Diffraction (LXD) can be employed to study how drug molecules interact with and arrange themselves within model biological membranes, which is crucial for understanding their mechanism of action. scribd.comohio.gov

Table 1: Illustrative Data from a Hypothetical LXD Study of Asocainol (B1665291) Hydrochloride

| Molar Ratio (Asocainol:Lipid) | Measured Membrane Thickness (Å) | Inferred Molecular Position |

|---|---|---|

| 0:1 (Control) | 40.5 | Baseline |

| 1:100 | 40.8 | Surface Association |

| 1:50 | 41.2 | Partial Insertion |

Other Spectroscopic Applications (e.g., NMR, Mass Spectrometry for Metabolites)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are cornerstone techniques for the structural analysis of organic molecules and their metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the complete structural elucidation of novel compounds in solution. For Asocainol hydrochloride, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would definitively confirm its chemical structure by mapping the connectivity of all hydrogen and carbon atoms. In metabolic studies, NMR, particularly when hyphenated with liquid chromatography (LC-NMR), can be used to determine the exact structure of metabolites isolated from biological samples, providing unambiguous identification.

Mass Spectrometry (MS) for Metabolites: Mass spectrometry is essential for identifying drug metabolites due to its exceptional sensitivity and ability to provide molecular weight information. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for metabolomics. In the context of this compound research, high-resolution mass spectrometry would be used to analyze samples from in vitro or non-human in vivo studies. By comparing the mass spectra of the parent drug with the components found in the samples, potential metabolites (e.g., hydroxylated, demethylated, or glucuronidated species) can be identified based on their mass shifts. Further fragmentation analysis (MS/MS) would help confirm the proposed metabolite structures.

Chromatographic Methods for Quantitative Analysis in Biological Matrices (Non-Human)

Chromatography is the gold standard for separating and quantifying compounds within complex mixtures, such as biological fluids or tissues.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of drugs in biological matrices. A typical HPLC method for this compound would involve a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an acidic buffer.

The development of a robust HPLC method would require validation to ensure its selectivity, linearity, accuracy, and precision. This validated method could then be applied to pharmacokinetic studies in non-human subjects to determine the concentration of this compound in plasma or tissue homogenates over time. The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of the method.

Table 2: Example Validation Parameters for a Hypothetical HPLC Method for this compound in Porcine Plasma

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 5 - 2000 ng/mL | R² ≥ 0.995 |

| Limit of Quantification (LOQ) | 5 ng/mL | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (% Recovery) | 96.5% - 103.2% | 85% - 115% |

| Intra-day Precision (%RSD) | < 4.5% | < 15% |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile or semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step would likely be required to increase its volatility and thermal stability, allowing it to be analyzed by GC.

The primary advantage of GC-MS is the high-resolution separation provided by the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer, which serves as a highly specific detector. This makes GC-MS particularly useful for confirmation analysis and for distinguishing the analyte from other structurally similar compounds in a complex biological matrix. The method would be validated for parameters similar to those for HPLC.

Electrophoretic Techniques for Compound Analysis

Capillary Electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility when a voltage is applied. It offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption.

For a compound like this compound, which possesses a charge in solution, Capillary Zone Electrophoresis (CZE) would be a suitable technique for its analysis. The separation would be optimized by adjusting parameters such as the pH and concentration of the background electrolyte, the applied voltage, and the capillary temperature. While specific applications to this compound are not documented, the technique is well-established for the analysis of small molecule drugs in pharmaceutical formulations and could be adapted for its quantification.

Computational Chemistry and Theoretical Modeling of Asocainol Hydrochloride

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological targets. These methods provide insights into the electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comresearchgate.netmdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. For Asocainol (B1665291) hydrochloride, DFT calculations can be employed to determine its optimized geometry, electronic properties, and vibrational frequencies.

Key applications of DFT for Asocainol hydrochloride include the calculation of:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is crucial for understanding potential non-covalent interactions with biological macromolecules.

Atomic Charges: Calculating the partial charges on each atom of this compound can help in understanding its interaction with polar environments and specific amino acid residues in a protein binding pocket.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents theoretical data that would be obtained from DFT calculations.

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 3.8 | Debye |

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of quantum mechanical calculations that are based on first principles, without the use of empirical parameters. rsc.orgresearchgate.net While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can be used to refine the understanding of its electronic structure and conformational landscape. These methods are particularly useful for calculating properties like electron correlation energies, which are important for accurately describing intermolecular interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the biological environment. nih.govnih.gov By simulating the movement of atoms over time, MD can provide insights into the conformational changes, binding affinities, and transport of molecules like this compound.

Ligand-Protein Interaction Dynamics

Understanding how a drug molecule interacts with its protein target is crucial for rational drug design. MD simulations can be used to model the binding of this compound to its putative protein target, providing a detailed view of the binding process and the stability of the resulting complex. researchgate.netnih.govnih.govmdpi.com

A typical MD simulation study of this compound interacting with a protein would involve:

System Setup: Building a simulation system containing the protein, this compound, water molecules, and ions to mimic physiological conditions.

Equilibration: Allowing the system to relax to a stable state at a given temperature and pressure.

Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic interactions between the ligand and the protein.

Analysis of the simulation trajectory can reveal key information such as the binding mode of this compound, the specific amino acid residues involved in the interaction, and the conformational changes in the protein upon ligand binding.

Table 2: Representative Parameters for an MD Simulation of this compound with a Target Protein This table outlines typical parameters for setting up an MD simulation.

| Parameter | Value |

|---|---|

| Force Field | CHARMM36m |

| Water Model | TIP3P |

| Temperature | 310 K |

| Pressure | 1 atm |

| Simulation Time | 200 ns |

Membrane-Asocainol Interactions

For drugs that need to cross cell membranes to reach their target, understanding their interaction with the lipid bilayer is essential. MD simulations can be used to model the permeation of this compound across a model cell membrane. nih.govnih.govbiorxiv.org These simulations can provide insights into the preferred orientation of the molecule within the membrane, the free energy barrier for permeation, and the mechanism of transport. Such studies are critical for predicting the bioavailability and pharmacokinetic properties of the compound.

Cheminformatics and Data Mining for Research Trends

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, cheminformatics tools can be used to search for structurally similar compounds with known biological activities, potentially providing clues about its mechanism of action and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of cheminformatics that aim to correlate the chemical structure of a compound with its biological activity. nih.gov By building a QSAR model based on a series of compounds related to this compound, it would be possible to predict the activity of new, unsynthesized analogs, thereby guiding future drug discovery efforts. Data mining of scientific literature and patent databases can also reveal research trends and identify key researchers or institutions working on related compounds.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Asocainol hydrochloride in academic research?

Synthesis of this compound (C₂₇H₃₁NO₃·HCl) typically involves multi-step organic reactions, including alkylation and cyclization, with phenethyl groups and dibenzazonin cores as key intermediates . Characterization should employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Experimental protocols must detail reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., recrystallization, column chromatography) to ensure reproducibility, as per guidelines for methodological transparency .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound in preclinical studies?

HPLC with UV detection (λ = 220–280 nm) is standard for quantifying purity, while differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. For stability under physiological conditions, use phosphate-buffered saline (PBS) at pH 7.4 and monitor degradation via liquid chromatography-mass spectrometry (LC-MS). Data should include retention times, peak area ratios, and degradation kinetics, with validation against reference standards .

Q. How should researchers validate the identity of this compound in comparison to its base form?

Comparative Fourier-transform infrared spectroscopy (FTIR) can distinguish the hydrochloride salt (e.g., N-H stretching at 2500–3000 cm⁻¹) from the base form. X-ray crystallography provides definitive structural confirmation, while elemental analysis quantifies chlorine content (theoretical Cl%: ~7.2%). Cross-reference spectral data with published libraries or supplementary materials from reputable journals .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological efficacy data for this compound?

Discrepancies often arise from differences in bioavailability, metabolic pathways, or tissue-specific effects. To address this:

- Conduct pharmacokinetic studies (e.g., plasma concentration-time profiles) to correlate in vitro IC₅₀ values with in vivo exposure .

- Use isolated perfused organ models (e.g., Langendorff heart preparations) to bridge cellular and systemic responses .

- Apply computational modeling to predict membrane permeability and protein binding, which influence therapeutic efficacy .

Q. What methodological considerations are critical when designing stability studies for this compound under varying storage conditions?

- Accelerated stability testing : Expose samples to 40°C/75% relative humidity (RH) for 6 months, with periodic LC-MS analysis to detect degradation products .

- Photostability : Use ICH Q1B guidelines, exposing samples to 1.2 million lux hours of visible light and 200 W·h/m² of UV energy .

- Solution-state stability : Assess pH-dependent degradation (pH 1–9) and oxidative stress (via H₂O₂ exposure). Report degradation pathways (e.g., hydrolysis, oxidation) and quantify half-lives .

Q. How should researchers approach contradictory findings in existing literature regarding this compound’s mechanism of action?

- Perform a systematic review with meta-analysis to quantify effect sizes across studies, adjusting for variables like dosage, model systems, and assay sensitivity .

- Replicate key experiments under standardized conditions (e.g., ISO/IEC 17025-accredited labs) to isolate confounding factors .

- Use CRISPR-edited cell lines to validate target engagement (e.g., ion channel modulation) and rule off-target effects .

Q. What experimental strategies optimize the detection of this compound’s metabolites in complex biological matrices?

- Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment metabolites and assign structures .

- Use stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects in plasma or tissue homogenates .

- Apply machine learning tools (e.g., MetFrag) to predict metabolite identities from fragmentation patterns .

Methodological Best Practices

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Document critical process parameters (CPPs) such as mixing speed, temperature gradients, and solvent evaporation rates .

- Use design of experiments (DoE) to identify optimal reaction conditions (e.g., Taguchi methods for robustness testing) .

- Share raw spectral data and chromatograms in supplementary materials to enable peer validation .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.